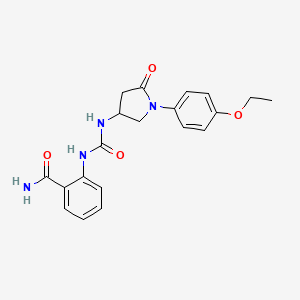

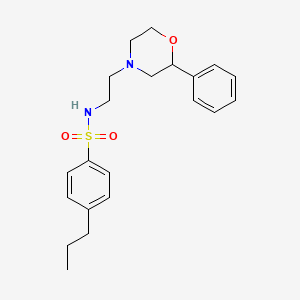

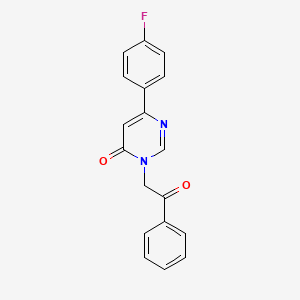

6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is a complex organic molecule. It is related to a class of compounds known as quinoxalines . Quinoxalines are heterocyclic compounds, containing a ring structure composed of two benzene rings fused with a pyrazine ring .

Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. One potential reaction could involve the Suzuki–Miyaura coupling, as mentioned above .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Quinoxaline derivatives, including 6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, are recognized for their extensive applications in pharmaceutical and industrial contexts. A study elucidated the synthesis, crystal structure, and molecular dynamics of an isoxazolquinoxaline derivative, highlighting the potential of quinoxaline derivatives in anticancer drug development. This compound demonstrated promising interactions with a homo sapiens protein, suggesting its utility in cancer therapy (N. Abad et al., 2021).

Corrosion Inhibition

Quinoxaline derivatives have also been studied for their corrosion inhibition properties. One investigation explored the effectiveness of quinoxaline compounds as corrosion inhibitors for mild steel in acidic mediums, revealing high inhibition efficiency. This suggests the potential of quinoxaline derivatives in protecting industrial materials from corrosive damage (V. Saraswat & M. Yadav, 2020).

Molecular Interactions and Solution Behavior

The interactions of quinoxaline derivatives in solutions and their effects on molecular and acoustic properties have been explored. One study assessed the impact of temperature and concentration on the interactions between methyl acetate and quinoxaline derivatives, providing insights into the solute-solvent and solute-solute interactions critical for understanding solution behavior (Gnanapragasam Raphael et al., 2015).

Novel Synthesis Approaches and Antimicrobial Activity

Research into novel synthesis methods of quinoxaline derivatives has led to the development of compounds with potential antimicrobial activities. The synthesis of various quinoxaline, pyrazole, and pyrrolo[3,4-b]quinoxaline derivatives through ketene dithioacetals has shown promising antimicrobial properties, suggesting the application of these compounds in pharmaceuticals (Ahmed M. Sh. El-Shareif et al., 2003).

Diuretic Activity and Enzyme Inhibition

Further research has focused on the synthesis and evaluation of benzothiazole sulfonamides containing quinoxaline ring systems for their diuretic activity. Compounds exhibiting significant in vivo diuretic activity have been identified, highlighting the therapeutic potential of quinoxaline derivatives in treating conditions requiring diuresis (A. Husain et al., 2016).

Propiedades

IUPAC Name |

6-[2-(benzenesulfonyl)-5-phenyl-3,4-dihydropyrazol-3-yl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O2S/c28-30(29,19-9-5-2-6-10-19)27-23(16-21(26-27)17-7-3-1-4-8-17)18-11-12-20-22(15-18)25-14-13-24-20/h1-15,23H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJJWYBHIUZUKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2746836.png)

![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2746840.png)

![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2746842.png)

![2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2746843.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2746855.png)